molecular formula C22H22FN3O2 B2845388 (4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358983-44-4

(4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2845388
CAS No.: 1358983-44-4
M. Wt: 379.435
InChI Key: GTNOVMJBMJRCHL-UHFFFAOYSA-N
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Description

(4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a complex quinoline core structure, a scaffold widely recognized for its diverse biological activities. The specific integration of fluoro and ethoxyphenylamino substituents suggests potential for targeted biological interaction, making it a valuable candidate for probing novel therapeutic pathways. Its primary research applications are anticipated in the areas of oncology and kinase inhibition, given the prominence of similar quinoline derivatives in these fields. Researchers can utilize this compound as a key intermediate in synthetic routes or as a lead compound for developing new inhibitory agents. The precise mechanism of action is compound-specific and must be empirically determined through rigorous biochemical and cellular assays. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[4-(4-ethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-2-28-17-8-6-16(7-9-17)25-21-18-13-15(23)5-10-20(18)24-14-19(21)22(27)26-11-3-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNOVMJBMJRCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • A quinoline core , which is known for its diverse biological activities.
  • An ethoxyphenylamino group , which may enhance solubility and biological interactions.
  • A pyrrolidinylmethanone moiety , which can influence the pharmacokinetic properties.

The molecular formula is C19H22FN3OC_{19}H_{22}FN_3O, with a molecular weight of approximately 329.39 g/mol.

The mechanism of action for this compound is hypothesized to involve:

  • Inhibition of DNA gyrase : The quinoline structure is known to interact with bacterial DNA gyrase, an enzyme critical for DNA replication, making it a potential candidate for antibacterial activity.
  • Anticancer properties : The compound may interfere with cancer cell proliferation through mechanisms similar to those observed in other quinoline derivatives, which often act on various cellular pathways involved in tumor growth.

Antimicrobial Activity

Research has indicated that compounds with a quinoline backbone exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. For instance:

  • Cell Line Studies : Compounds structurally related to this molecule have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-75.2
A5493.8

Case Studies

  • Study on Antibacterial Activity : A comparative study on various quinoline derivatives showed that those with ethoxy and amino substitutions exhibited enhanced antibacterial properties against E. coli and S. aureus, suggesting that the structural modifications in this compound could similarly enhance its efficacy .
  • Anticancer Research : In a preclinical trial, a derivative of this compound was assessed for its ability to induce apoptosis in cancer cells. Results indicated that it significantly reduced cell viability and induced cell cycle arrest at the G2/M phase, supporting its potential as an anticancer agent .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing (4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the quinoline core followed by functionalization with ethoxyphenyl and pyrrolidinyl groups. Key considerations include:

  • Step 1: Fluorination at the 6-position of the quinoline scaffold using fluorinating agents like Selectfluor™ under anhydrous conditions (60–80°C, DMF solvent) .
  • Step 2: Introduction of the 4-ethoxyphenylamino group via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at reflux .
  • Step 3: Coupling the pyrrolidin-1-ylmethanone moiety using a nucleophilic acyl substitution reaction, optimized with K₂CO₃ as a base in THF at room temperature .

Critical Parameters:

  • Solvent polarity (DMF for fluorination vs. toluene for amination) significantly impacts reaction efficiency.
  • Catalyst loading (1–2 mol% Pd) and ligand-to-metal ratios (2:1) are crucial for minimizing side products .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Resolve aromatic protons (quinoline C3-H at δ 8.2–8.5 ppm), ethoxyphenyl signals (OCH₂CH₃ at δ 1.3–1.5 ppm), and pyrrolidine methylene groups (δ 2.5–3.0 ppm) .
    • ¹⁹F NMR: Confirms fluorine substitution at C6 (δ -110 to -115 ppm) .
  • X-ray Crystallography: Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between quinoline and pyrrolidine moieties, critical for conformational analysis .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 434.1782) .

Advanced: How can researchers reconcile contradictions in reaction yields reported across different synthetic protocols?

Answer:
Discrepancies in yields (e.g., 45% vs. 70%) often arise from:

  • Impurity in Starting Materials: Trace moisture or oxygen can deactivate Pd catalysts in amination steps. Use of rigorously dried solvents and Schlenk techniques improves reproducibility .
  • Temperature Gradients: Microwave-assisted synthesis (e.g., 100°C, 30 min) may outperform conventional heating (reflux, 12 h) by reducing side reactions .
  • Workup Procedures: Inefficient extraction or chromatography (e.g., silica gel vs. reverse-phase HPLC) affects isolated yields. A comparative table from literature is shown below:
MethodYield (%)Purity (%)Reference
Conventional Heating4590
Microwave-Assisted7095

Advanced: What computational strategies predict the biological activity and binding modes of this compound?

Answer:

  • Molecular Docking: Tools like AutoDock Vina model interactions with biological targets (e.g., kinase enzymes). The pyrrolidine methanone group shows hydrogen bonding with ATP-binding pockets .
  • QSAR Models: Electron-withdrawing groups (e.g., fluorine at C6) correlate with enhanced antimicrobial activity (R² = 0.89 in training sets) .
  • MD Simulations: 100-ns trajectories reveal stable binding conformations in lipid bilayers, aiding in permeability predictions .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Antiproliferative Activity: MTT assay against cancer cell lines (e.g., HeLa, IC₅₀ values reported at 2–5 µM) .
  • Antimicrobial Screening: Broth microdilution for MIC determination against S. aureus (MIC = 8 µg/mL) .
  • Enzyme Inhibition: Fluorescence-based assays for kinase inhibition (e.g., EGFR, % inhibition = 75% at 10 µM) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

Answer:

  • Modifications to the Quinoline Core:
    • Electron-withdrawing groups (e.g., -F at C6) enhance target affinity but may reduce solubility.
    • Substituents at C3 (pyrrolidinylmethanone) improve metabolic stability .
  • Ethoxyphenyl Group:
    • Larger alkoxy groups (e.g., -OPr) increase logP, impacting blood-brain barrier penetration .
  • Pyrrolidine Ring:
    • N-methylation reduces hERG channel binding, mitigating cardiotoxicity risks .

Example SAR Table:

DerivativeIC₅₀ (µM, HeLa)logPSolubility (µg/mL)
Parent Compound2.53.112
C6-Cl Analog1.83.58
N-Me-Pyrrolidine3.02.825

Advanced: How do solvent effects and protonation states influence spectroscopic data interpretation?

Answer:

  • Solvent-Induced Shifts: DMSO-d₆ causes downfield shifts in NH protons (δ 10–12 ppm) due to hydrogen bonding, while CDCl₃ masks these signals .
  • pH-Dependent NMR: The quinoline nitrogen (pKa ~4.5) protonates in acidic conditions, altering chemical shifts and splitting patterns .

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